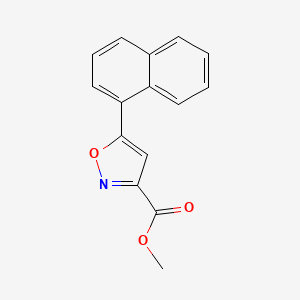

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate

Description

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a naphthalen-1-yl group and at the 3-position with a methyl ester. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and utility in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUKXDIZHBVAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of naphthalene-1-carboxylic acid with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with methyl propiolate to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use in pharmaceuticals as antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase. This inhibition is crucial for developing treatments for neurological disorders, as monoamine oxidase plays a significant role in neurotransmitter metabolism .

Stem Cell Differentiation

Recent studies have explored the role of isoxazole derivatives, including methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate, as agents that can influence stem cell differentiation. This application is particularly relevant in regenerative medicine and tissue engineering.

Synthetic Methodologies

Synthesis of Isoxazoles

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate serves as a versatile building block in the synthesis of more complex isoxazole derivatives. Various synthetic routes, including metal-free methods, have been developed to create substituted isoxazoles from this compound .

Functionalization Reactions

The compound can undergo various functionalization reactions, allowing for the introduction of different substituents that enhance its biological activity or alter its physical properties. This versatility makes it a valuable intermediate in organic synthesis .

Material Science Applications

Polymer Chemistry

In materials science, methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate has potential applications in polymer chemistry. Its unique structure allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Fluorescent Materials

The naphthalene moiety contributes to the photophysical properties of the compound, making it suitable for applications in fluorescent materials and sensors. These applications are particularly relevant in developing advanced imaging techniques and biosensors .

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Antimicrobial Properties of Isoxazole Derivatives | Demonstrated significant inhibition against multiple bacterial strains | Potential development of new antibiotics |

| Inhibition of Monoamine Oxidase by Isoxazole Compounds | Identified as effective inhibitors with implications for treating depression | Could lead to new antidepressant drugs |

| Synthesis of Functionalized Isoxazoles | Developed efficient synthetic routes using methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate | Enhances the library of bioactive compounds available for research |

Mechanism of Action

The mechanism of action of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate with structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues with Isoxazole Cores

Methyl 5-(Benzofuran-2-yl)isoxazole-3-carboxylate (Compound 2 in ) Substituents: Benzofuran-2-yl at C5, methyl ester at C3. Synthesis: Cyclization using hydroxylamine hydrochloride, similar to standard isoxazole formation . Properties: Exhibits antimicrobial activity, suggesting the isoxazole-ester scaffold contributes to bioactivity.

Ethyl 5-(Naphthalen-3-yl)isoxazole-3-carboxylate ()

- Substituents : Naphthalen-3-yl at C5, ethyl ester at C3.

- Comparison : The ethyl ester may slightly increase lipophilicity versus the methyl ester. The naphthalen-3-yl substitution (vs. 1-position) could lead to distinct crystal packing or steric effects .

Heterocyclic Analogues with Aromatic Substituents

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () Core: Oxadiazole ring (two nitrogens, one oxygen) vs. isoxazole. Substituents: 4-Methoxybenzyl and naphthalene-carbothioate groups. Synthesis: Involves hydrazine hydrate and reflux conditions, differing from isoxazole cyclization methods .

Amino-Isoxazole Derivatives () Examples: 9-(5-Amino-3-methylisoxazol-4-yl)-xanthen-1-one derivatives. Substituents: Amino group at C5 of isoxazole vs. ester in the target compound. Properties: High melting points (210–242°C) due to hydrogen-bonding capacity of the amino group .

Bioactive Naphthalene-Containing Compounds

- While structurally distinct, the naphthalene moiety’s role in target binding (e.g., hydrophobic interactions) may parallel its function in the target isoxazole compound .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Substituent Effects : The naphthalen-1-yl group likely enhances π-π interactions compared to benzofuran or naphthalen-3-yl analogues, influencing crystallinity (as seen in oxadiazole crystal structures ) and bioactivity.

- Synthetic Routes : Isoxazole formation via hydroxylamine cyclization is robust, but ester group choice (methyl vs. ethyl) affects solubility and metabolic stability.

- Biological Potential: Antimicrobial and antiviral activities in analogues suggest the target compound may warrant similar pharmacological evaluation.

Biological Activity

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structural features that include a naphthalene moiety and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is . Its structure contributes to its potential biological activities, as the isoxazole ring is known for interacting with various biological targets.

Antiviral Properties

Research indicates that derivatives of isoxazole compounds, including methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate, exhibit significant antiviral activity. These compounds have shown effectiveness against several viral infections, potentially due to their ability to inhibit viral replication mechanisms.

Antimicrobial Activity

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate has demonstrated notable antimicrobial properties. Studies have reported that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for various strains indicate its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

Anticancer Activity

The compound has been studied for its anticancer properties. Isoxazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of gene expression and enzyme activity. Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate has shown promise in inhibiting tumor growth in vitro and in vivo models.

The biological effects of methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, affecting cellular processes.

- Receptor Binding : It exhibits high affinity for various receptors, modulating their activity and influencing downstream signaling pathways.

Research Findings and Case Studies

Several studies have evaluated the biological activity of methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate:

- Antiviral Study : A study highlighted the effectiveness of isoxazole derivatives against Mycobacterium tuberculosis (Mtb), revealing that certain analogues enhanced the activity of existing tuberculosis treatments .

- Antimicrobial Research : In a comparative study of antimicrobial agents, methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate exhibited superior activity against multiple bacterial strains, demonstrating its potential as a therapeutic agent in infectious diseases .

- Anticancer Evaluation : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, showing significant cytotoxic effects at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.